molecular formula C22H14N2O3S B12191770 (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B12191770
M. Wt: 386.4 g/mol
InChI Key: JNCMPANSBZZIQO-NDENLUEZSA-N
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Description

(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazolo[3,2-a]benzimidazole core, and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylfuran-2-carbaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring and the benzimidazole core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It exhibits properties that may be useful in the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific biological targets makes it a candidate for drug development, especially in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Thiosulfate
  • 2-Fluorodeschloroketamine

Uniqueness

Compared to similar compounds, (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one stands out due to its unique combination of structural features. The presence of the furan ring, thiazolo[3,2-a]benzimidazole core, and acetylphenyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H14N2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

(2Z)-2-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C22H14N2O3S/c1-13(25)14-6-8-15(9-7-14)19-11-10-16(27-19)12-20-21(26)24-18-5-3-2-4-17(18)23-22(24)28-20/h2-12H,1H3/b20-12-

InChI Key

JNCMPANSBZZIQO-NDENLUEZSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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